2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,9-Dioxaspiro[55]undecan-3-yl)propanoic acid is an organic compound with the molecular formula C11H18O4 It is characterized by a spirocyclic structure, which includes a dioxaspiro ring fused to an undecane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propanoic acid typically involves the formation of the spirocyclic ring system followed by the introduction of the propanoic acid moiety. One common method involves the reaction of a suitable diol with a cyclic ketone under acidic conditions to form the spirocyclic intermediate. This intermediate is then subjected to further reactions to introduce the propanoic acid group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the development of efficient purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions can result in a wide range of derivatives depending on the nucleophile employed.
Scientific Research Applications
2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propanoic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, allowing researchers to create more complex molecules.
Biology: It may be used in studies involving enzyme interactions or as a probe to investigate biological pathways.
Industry: The compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure may allow the compound to fit into unique binding sites, thereby modulating the activity of the target. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-(2,9-Dioxaspiro[5.5]undecan-3-yl)acetic acid: Similar in structure but with an acetic acid moiety instead of a propanoic acid group.
2-(2,9-Dioxaspiro[5.5]undecan-3-yl)butanoic acid:
Uniqueness
2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propanoic acid is unique due to its specific spirocyclic structure combined with the propanoic acid group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-(2,9-dioxaspiro[5.5]undecan-3-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O4/c1-9(11(13)14)10-2-3-12(8-16-10)4-6-15-7-5-12/h9-10H,2-8H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJDHRBAKGIMPBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCC2(CCOCC2)CO1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.